![molecular formula C19H22FNO3 B2392131 N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide CAS No. 1105210-98-7](/img/structure/B2392131.png)

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

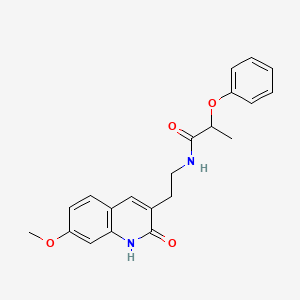

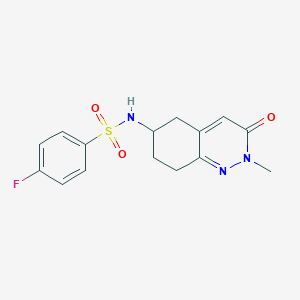

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide, commonly known as FCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. FCPA is a selective antagonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion.

Applications De Recherche Scientifique

Molecular Structure and Behavior

Research on lithium phenolates, including structures with substitutions similar to those in the query compound, reveals insights into the aggregation behavior of these compounds in weakly polar aprotic solvents. This has implications for understanding the molecular interactions and solubility of complex organic compounds, potentially including N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide, in various solvents. These findings are crucial for designing and optimizing chemical reactions involving such compounds (Jackman & Smith, 1988).

Pharmacological Potential

Several studies on compounds with structural elements similar to the query compound have explored their potential as pharmacological agents. For instance, neurokinin-1 receptor antagonists have been investigated for their efficacy in clinical settings for conditions like emesis and depression, highlighting the therapeutic potential of compounds within this chemical space (Harrison et al., 2001). Additionally, the study of chemosensors for detecting Zn2+ ions in aqueous media using compounds with similar functionalities suggests applications in environmental monitoring and biochemistry (Kim et al., 2016).

Material Science Applications

The synthesis and application of fluorescent solvatochromic dyes for developing ultrasensitive fluorescent molecular probes offer insights into the use of structurally related compounds in studying biological events and processes. This research area opens avenues for utilizing N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide or similar compounds in designing novel fluorescent markers for biological and chemical sensing applications (Diwu et al., 1997).

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c1-13-9-14(2)11-18(10-13)23-8-7-21-19(22)15(3)24-17-6-4-5-16(20)12-17/h4-6,9-12,15H,7-8H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRUFEQTQQHYQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC(=CC=C2)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)

![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)

![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)